molecular formula C15H10O4 B8440086 Methyl 9-oxoxanthene-4-carboxylate

Methyl 9-oxoxanthene-4-carboxylate

Cat. No. B8440086
M. Wt: 254.24 g/mol
InChI Key: JFLAGSLJBYOMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582650B2

Procedure details

To a suspension of 9-oxo-9H-xanthene-4-carboxylic acid methyl ester 4j (2.0 g, 7.87 mmol) in methanol (30 mL) was added a 3N sodium hydroxide solution (3.2 mL), and the mixture was heated to reflux for 2 h. The solvent was evaporated and the residue was dissolved in water (50 mL). The solution was filtered, acidified with concentrated hydrochloric acid, and a precipitate formed. The solid was separated via filtration, washed with water, and air-dried to yield 1.9 g (quant.) of title compound 5j.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:18]2[O:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10](=[O:19])[C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4].[OH-].[Na+]>CO>[O:19]=[C:10]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:3]([OH:4])=[O:2])[C:18]=2[O:17][C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=CC=CC=2C(C3=CC=CC=C3OC12)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (50 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
a precipitate formed
CUSTOM
Type
CUSTOM
Details
The solid was separated via filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=CC=CC=C2OC=2C(=CC=CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.